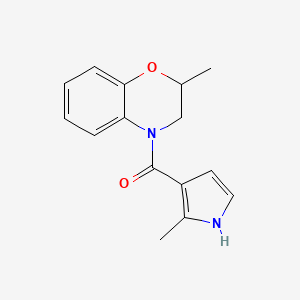
(2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-methyl-1H-pyrrol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: The intermediate benzoxazinone and 2-methylpyrrole.
Reaction Conditions: The reaction is typically performed in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Final Product: (2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-methyl-1H-pyrrol-3-yl)methanone.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-methyl-1H-pyrrol-3-yl)methanone typically involves multi-step organic reactions
-
Formation of Benzoxazine Ring
Starting Materials: 2-methylphenol and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, under reflux conditions.
Intermediate: 2-methyl-2,3-dihydro-1,4-benzoxazin-4-one.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction
- Reduction of the benzoxazine ring can lead to the formation of 2-methyl-2,3-dihydro-1,4-benzoxazine.
Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
-
Substitution
- Electrophilic substitution reactions can occur on the benzoxazine ring, allowing for the introduction of various functional groups.
Reagents: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring typically yields pyrrole-2,3-diones, while reduction of the benzoxazine ring results in 2-methyl-2,3-dihydro-1,4-benzoxazine.
Scientific Research Applications
Chemistry
In chemistry, (2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-methyl-1H-pyrrol-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of both benzoxazine and pyrrole moieties suggests that it may interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism by which (2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-methyl-1H-pyrrol-3-yl)methanone exerts its effects is largely dependent on its interaction with molecular targets. The benzoxazine ring can interact with enzymes and receptors, while the pyrrole moiety can participate in electron transfer reactions.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, modulating their activity and influencing cellular responses.
Pathways: The compound may affect signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1H-pyrrol-3-yl)methanone: Lacks the additional methyl group on the pyrrole ring.
(2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-methyl-1H-indol-3-yl)methanone: Contains an indole moiety instead of a pyrrole.
Uniqueness
The unique combination of benzoxazine and pyrrole moieties in (2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-methyl-1H-pyrrol-3-yl)methanone provides distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as enhanced reactivity and potential pharmacological activity.
Properties
IUPAC Name |
(2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(2-methyl-1H-pyrrol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-9-17(13-5-3-4-6-14(13)19-10)15(18)12-7-8-16-11(12)2/h3-8,10,16H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTLBKKOIKXOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2O1)C(=O)C3=C(NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-dihydro-2H-pyran-6-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B6895986.png)
![2-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]acetamide](/img/structure/B6895988.png)
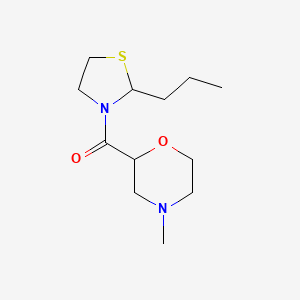

![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,2,3,3-tetramethylazetidine-1-carboxamide](/img/structure/B6896009.png)
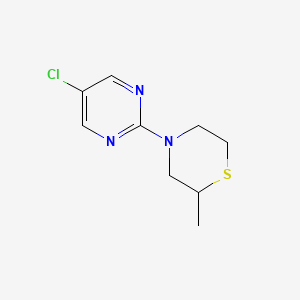
![(6-fluoro-2,3-dihydro-1H-inden-1-yl) [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6896021.png)
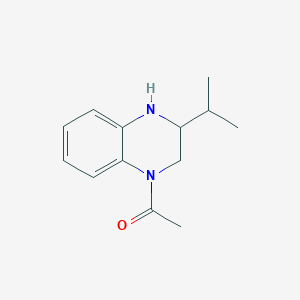
![6-Bicyclo[3.1.0]hexanyl-(3-ethylmorpholin-4-yl)methanone](/img/structure/B6896038.png)
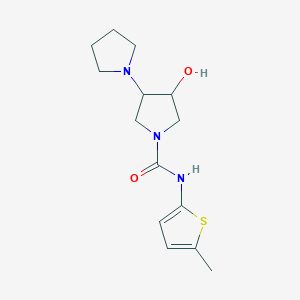
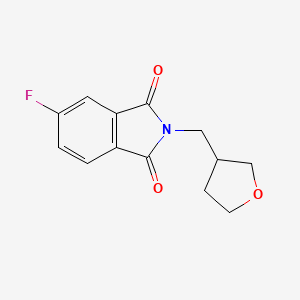

![1-[4-(Oxan-2-ylmethoxy)piperidin-1-yl]ethanone](/img/structure/B6896072.png)
![3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B6896074.png)
